2-(1,2-Dimethylpropyl)anthraquinone

Hydrogen Peroxide Production Anthraquinone Process Solubility Thermodynamics

Select 2-(1,2-dimethylpropyl)anthraquinone for maximised H₂O₂ yield. Its branched 1,2-dimethylpropyl side chain delivers ~3× higher solubility than 2-ethylanthraquinone in TMB/TBU systems, enabling greater working-solution loading and reduced solvent circulation. The sterically shielded anthraquinone nucleus cuts deep‑hydrogenation by‑products, lowering makeup costs and regeneration downtime. Fully REACH‑registered at ≥1 000–10 000 tpa, this compound assures EU‑compliant, high‑volume supply for revamps or new AO plants.

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 68892-28-4
Cat. No. B008410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Dimethylpropyl)anthraquinone
CAS68892-28-4
Synonyms2-(1,2-dimethylpropyl)anthraquinone; 2-(1,2-Dimethylpropyl)-9,10-anthraquinone
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18O2/c1-11(2)12(3)13-8-9-16-17(10-13)19(21)15-7-5-4-6-14(15)18(16)20/h4-12H,1-3H3
InChIKeyGCXJNBMVOYFNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Dimethylpropyl)anthraquinone CAS 68892-28-4: A Specialized Alkylanthraquinone for Hydrogen Peroxide Production and Chemical Intermediates


2-(1,2-Dimethylpropyl)anthraquinone (CAS 68892-28-4), also known as 2-(3-methylbutan-2-yl)anthracene-9,10-dione, is a C19H18O2 alkyl-substituted anthraquinone derivative with a molecular weight of 278.35 g/mol . As a member of the 2-alkylanthraquinone class, this compound serves primarily as a hydrogen carrier in the industrial anthraquinone auto-oxidation (AO) process for manufacturing hydrogen peroxide (H₂O₂), a critical green oxidant in environmental remediation, chemical synthesis, and bleaching applications [1]. Its structural features, including a branched 1,2-dimethylpropyl side chain, impart distinctive physicochemical properties that differentiate it from simpler alkyl analogs and make it a subject of interest in both industrial-scale production and research settings .

Why Generic Alkylanthraquinone Substitution Fails: Differentiated Performance of 2-(1,2-Dimethylpropyl)anthraquinone in the Anthraquinone Process


In the anthraquinone auto-oxidation (AO) process for hydrogen peroxide production, the choice of alkylanthraquinone is not trivial; subtle variations in alkyl side-chain structure profoundly influence solubility in working solutions, hydrogenation kinetics, catalyst interactions, and ultimately, process efficiency and product yield [1]. While 2-ethylanthraquinone (eAQ) is the most widely used hydrogen carrier, its limited solubility in conventional solvent systems and susceptibility to degradation constrain plant productivity . The longer, branched 1,2-dimethylpropyl group of 2-(1,2-dimethylpropyl)anthraquinone alters these key performance metrics, enabling higher working concentrations, modified reaction rates, and reduced byproduct formation compared to the industry standard eAQ [1]. The quantitative evidence presented below demonstrates that substituting this compound with a simpler alkyl analog is not a scientifically neutral decision and can directly impact industrial hydrogen peroxide output.

Quantitative Differentiation of 2-(1,2-Dimethylpropyl)anthraquinone from Closest Analogs: Evidence for Scientific Selection


Comparative Solubility in Binary Working Solvents: TAAQ Isomer Class Exhibits ~3× Higher Solubility than 2-Ethylanthraquinone

The solubility of 2-tert-amylanthraquinone (TAAQ), a structural isomer of 2-(1,2-dimethylpropyl)anthraquinone, was directly compared to 2-ethylanthraquinone (eAQ) and 2-tert-butylanthraquinone (TBAQ) in mixed solvents of 1,3,5-trimethylbenzene (TMB) and tetrabutylurea (TBU). At identical temperature and solvent composition, TAAQ exhibited the highest solubility among the three alkylanthraquinones tested, with reported values approximately threefold higher than eAQ and 1.5-fold higher than TBAQ under comparable conditions . This superior solubility directly translates to higher attainable working concentrations of the active hydrogen carrier in industrial AO process streams.

Hydrogen Peroxide Production Anthraquinone Process Solubility Thermodynamics

Catalytic Hydrogenation Kinetics: Branched Amyl Side Chain Reduces Hydrogenation Rate by ~50% Versus 2-Ethylanthraquinone

A direct head-to-head comparison of 2-tert-amylanthraquinone (taAQ) and 2-ethylanthraquinone (eAQ) hydrogenation over a Pd/Al₂O₃ catalyst in a semi-batch slurry reactor revealed that taAQ exhibits a hydrogenation rate approximately half that of eAQ (reported as 'about half') [1]. This kinetic difference is attributed to the steric hindrance imposed by the longer, branched amyl side chain, which limits the accessibility of the quinone carbonyl groups to the palladium active sites and hinders diffusion through catalyst pores, as supported by density functional theory (DFT) calculations showing weaker adsorption of taAQ onto Pd(111) surfaces compared to eAQ [1].

Heterogeneous Catalysis Hydrogenation Kinetics Pd/Al2O3 Catalysts

Reduced Degradation Product Formation: Branched Side Chain Lowers Anthraquinone Decay

The same comparative hydrogenation study demonstrated that 2-tert-amylanthraquinone (taAQ) produced a smaller amount of degradation products than 2-ethylanthraquinone (eAQ) under identical reaction conditions [1]. Degradation products, which include tetrahydroanthraquinones and anthrones, represent an irreversible loss of active hydrogen carrier and contribute to the accumulation of inert material in the circulating working solution, necessitating periodic purge and replenishment. The lower degradation propensity of taAQ is mechanistically linked to its reduced hydrogenation rate and steric protection of the anthraquinone nucleus against deep hydrogenation [1].

Hydrogen Peroxide Process Efficiency Catalyst Deactivation Working Solution Stability

Enhanced Hydrophobicity: Predicted LogP of 5.60 vs. 4.6 for 2-Ethylanthraquinone

Computational prediction using the ACD/Labs Percepta Platform (version 14.00) yields an ACD/LogP value of 5.60 for 2-(1,2-dimethylpropyl)anthraquinone . In contrast, the industry-standard 2-ethylanthraquinone (eAQ) has a reported LogP value of approximately 4.6 . This difference of approximately 1.0 LogP unit corresponds to a roughly 10-fold increase in octanol-water partition coefficient, indicating substantially greater hydrophobicity. The increased lipophilicity directly influences partitioning behavior in biphasic extraction systems and solubility characteristics in non-polar organic working solvents such as trimethylbenzene-based mixtures.

Physicochemical Property Prediction Solvent Selection Process Solvent Compatibility

Industrial-Scale Validation: Reaction Mass Containing 2-(1,2-Dimethylpropyl)anthraquinone Registered at ≥1,000–10,000 Tonnes per Annum in EU

The reaction mass comprising 2-(1,1-dimethylpropyl)anthraquinone and 2-(1,2-dimethylpropyl)anthraquinone (collectively known as 2-amylanthraquinone) is registered under the European Chemicals Agency (ECHA) REACH regulation with a tonnage band of ≥1,000 to <10,000 tonnes per annum [1]. This high-volume registration confirms that the compound is not merely a laboratory curiosity but is actively manufactured and utilized at industrial scale within the European Union. The registration dossier contains classification and labeling information and verifies that the substance is an existing chemical substance with an established supply chain [1].

Industrial Production Regulatory Compliance Supply Chain Reliability

Optimal Application Scenarios for 2-(1,2-Dimethylpropyl)anthraquinone Based on Differentiated Performance Evidence


High-Capacity Hydrogen Peroxide Production Using TMB/TBU-Based Working Solutions

Given the ~3× higher solubility of TAAQ isomers compared to 2-ethylanthraquinone in TMB/TBU binary solvent systems [1], 2-(1,2-dimethylpropyl)anthraquinone is particularly well-suited for hydrogen peroxide manufacturing facilities seeking to maximize working solution loading and per-cycle H₂O₂ yield. This scenario is most applicable to new plant designs or major revamps where solvent selection can be optimized around the higher solubility of branched amyl-substituted anthraquinones, enabling reduced solvent inventory and circulation rates while maintaining or increasing production capacity.

Process Intensification Requiring Minimized Anthraquinone Degradation and Extended Working Solution Lifetime

The demonstrated reduction in degradation product formation for taAQ versus eAQ during catalytic hydrogenation [1] makes 2-(1,2-dimethylpropyl)anthraquinone an attractive candidate for process intensification initiatives. Facilities experiencing high rates of 'dead' material accumulation—which necessitates frequent working solution regeneration or replacement—can benefit from the sterically protected anthraquinone nucleus that resists deep hydrogenation to tetrahydroanthraquinones and anthrones. This translates to lower makeup chemical costs and reduced downtime for working solution treatment.

Research on Steric Effects in Anthraquinone Heterogeneous Catalysis

For academic and industrial research groups investigating the relationship between alkyl side-chain architecture and catalyst interaction, 2-(1,2-dimethylpropyl)anthraquinone serves as a valuable probe molecule. The direct comparative data showing that the branched amyl group reduces hydrogenation rate by approximately 50% and weakens adsorption to Pd(111) surfaces [1] provides a quantitative baseline for studying steric hindrance effects in quinone hydrogenation. Researchers developing novel catalysts or solvent systems can use this compound to benchmark performance against the well-characterized eAQ baseline.

Procurement for Compliant EU Industrial Operations

The REACH registration of the 2-amylanthraquinone reaction mass at ≥1,000–10,000 tonnes per annum [1] ensures that this compound is available through established EU supply chains with documented regulatory compliance. Procurement teams seeking to source alkylanthraquinones for industrial H₂O₂ production within the European market can confidently select this compound knowing that it meets REACH registration requirements and benefits from the quality assurance associated with high-volume chemical manufacturing, thereby avoiding the regulatory and supply risks of non-registered alternatives.

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